Fmoc-Leu-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

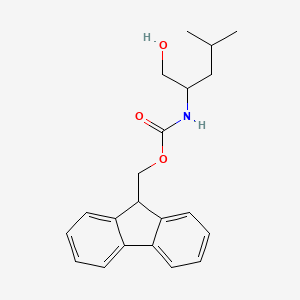

Fmoc-Leu-OL is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-OL typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxy-4-methylpentan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .

Analyse Des Réactions Chimiques

Base-Catalyzed Deprotection of the Fmoc Group

The Fmoc group is removed via a base-induced β-elimination mechanism (Scheme 1), which is critical in solid-phase peptide synthesis (SPPS) .

Mechanism:

-

Step 1 : Abstraction of the acidic proton at the 9-position of the fluorene ring by a base (e.g., piperidine).

-

Step 2 : β-Elimination generates dibenzofulvene (DBF) and releases the free amine (leucinol).

-

Step 3 : DBF reacts with excess base to form stable adducts (e.g., piperidine-DBF), preventing side reactions .

Reagents and Conditions:

| Base | Solvent | Concentration | Depletion Rate (t₁/₂) |

|---|---|---|---|

| Piperidine | DMF | 20% (v/v) | ~6 s |

| Morpholine | DMF | 50% (v/v) | ~1 min |

| Piperazine | DMF | 5% (w/v) | ~30 s |

| DBU | DMF | 2% (v/v) | <10 s |

Data sourced from kinetic studies on Fmoc-Val deprotection .

-

Key Observations :

Stability and Side Reactions

Fmoc-Leu-OL exhibits stability under acidic conditions (e.g., trifluoroacetic acid) but is sensitive to:

Hydrolytic Degradation:

-

Prolonged exposure to polar aprotic solvents (DMF, NMP) at room temperature leads to gradual decomposition (~5–14% over 7 days) .

Aspartimide Formation:

-

In peptide chains, base treatment can cause aspartimide formation at sensitive sequences (e.g., Asp-Gly), necessitating optimized deprotection protocols .

Solubility Considerations:

-

This compound is sparingly soluble in apolar solvents (e.g., dichloromethane) but dissolves readily in DMF or NMP, influencing reaction design .

Comparative Analysis of Protecting Groups

| Protecting Group | Removal Conditions | Solubility (DMF) | Stability in TFA |

|---|---|---|---|

| Fmoc | Base (piperidine) | High | Stable |

| Boc | Acid (TFA) | Moderate | Labile |

| Cbz | Hydrogenolysis | Low | Stable |

Fmoc’s orthogonal stability to acids and rapid deprotection under mild conditions make it ideal for SPPS .

Typical Deprotection Workflow:

-

Treat this compound-bound resin with 20% piperidine/DMF (2 × 5 min).

-

Wash resin with DMF to remove DBF adducts.

Yield and Purity:

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Leu-OL is extensively used in the synthesis of peptides, particularly in SPPS. The Fmoc protecting group is advantageous due to its stability under basic conditions and ease of removal with mild acids. This property facilitates the assembly of complex peptide sequences efficiently.

| Application | Description |

|---|---|

| Peptide Construction | Essential for synthesizing custom peptides for research and therapeutic purposes. |

| Solid-Phase Synthesis | Enhances the efficiency of peptide assembly on solid supports. |

Drug Development

The compound has shown potential in pharmaceutical applications, particularly in developing peptide-based drugs. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it valuable in drug formulation.

- Therapeutic Uses : Studies indicate that this compound derivatives exhibit anti-inflammatory properties and can block neutrophil recruitment, suggesting potential in treating inflammatory diseases .

Bioconjugation

This compound can be utilized in bioconjugation processes, allowing researchers to attach peptides to other biomolecules. This application is crucial for creating targeted drug delivery systems that improve the efficacy of therapeutic agents.

Protein Engineering

In protein engineering, this compound aids in modifying protein structures to enhance functionality. Researchers use it to design proteins with improved properties for various applications, including enzyme design and therapeutic proteins.

Case Study 1: Inhibition of Butyrylcholinesterase (BuChE)

A study evaluated a series of Fmoc-Leu-OH derivatives for their inhibitory effects on BuChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicated that certain derivatives exhibited high inhibition efficiency, with Ki values ranging from 36 µM to 45 µM . This suggests that modifications to the Fmoc-Leu structure can lead to more potent cholinesterase inhibitors.

Case Study 2: Anti-inflammatory Activity

Research demonstrated that Fmoc-L-leucine effectively blocked antigen-induced arthritis in animal models. Histological examinations revealed reduced neutrophil infiltration at inflammation sites following treatment with this compound . This finding highlights its potential therapeutic application in managing inflammatory conditions.

Mécanisme D'action

The mechanism of action of Fmoc-Leu-OL involves its interaction with specific molecular targets. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at the amine site. The carbamate linkage can be hydrolyzed under acidic or basic conditions, releasing the active amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Similar structure but with a pyridinyl group instead of a hydroxy-methylpentyl group.

9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate: Contains a nitrophenyl group, used in different chemical contexts.

Uniqueness

Fmoc-Leu-OL is unique due to its specific hydroxy-methylpentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.